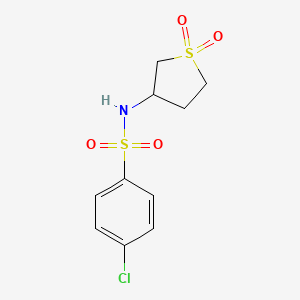

4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in a study . 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide was prepared via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .Molecular Structure Analysis

The molecular structure of 4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide is characterized by the presence of a chloro group attached to a benzenesulfonamide core, along with a 1,1-dioxothiolan-3-yl group.Chemical Reactions Analysis

While specific chemical reactions involving 4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide are not available, benzenesulfonamide derivatives have been studied for their anticancer activity . These compounds were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .Wissenschaftliche Forschungsanwendungen

- Researchers have synthesized novel derivatives of this compound and evaluated their anticancer potential. Specifically, compounds containing both benzenesulfonamide and imidazole moieties (such as 11 – 13) exhibited high cytotoxic effects in HeLa cancer cells while showing reduced cytotoxicity against non-tumor cells. These compounds induce apoptosis in HeLa cells through caspase activation .

- In vitro experiments assessed the metabolic stability of the active compounds (11 – 13) in human liver microsomes. The results indicated values of the factor t ½ (half-life) within the range of 9.1–20.3 minutes. Hypothetically, these compounds may undergo oxidation reactions to form sulfenic and sulfinic acids as metabolites .

- The same active compounds (11 – 13) were studied for their effects on the cell cycle. They increased the early apoptotic population of HeLa cells and elevated the percentage of cells in the sub-G1 phase, indicative of apoptosis. These findings contribute to our understanding of their mechanism of action .

- Researchers have developed a series of 2-alkythio-4-chloro- N - [imino- (heteroaryl)methyl]benzenesulfonamide derivatives (8 – 24). These compounds were synthesized by reacting N - (benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles. The structural modifications aimed to enhance specific properties .

- The molecular hybrids containing both benzenesulfonamide and imidazole moieties (compounds 11 – 13) demonstrated promising anticancer effects. Imidazole is known for its biological activity, and its incorporation into the compound structure likely contributes to the observed cytotoxicity .

- Notably, the synthesized compounds selectively targeted HeLa cancer cells (IC50: 6–7 μM) while sparing non-tumor cells (IC50: 18–20 μM). This selectivity is crucial for potential therapeutic applications .

Anticancer Activity

Metabolic Stability Assessment

Cell Cycle Flow Cytometry Analysis

Synthesis of Derivatives

Imidazole Moiety Integration

Selective Cytotoxicity

Eigenschaften

IUPAC Name |

4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S2/c11-8-1-3-10(4-2-8)18(15,16)12-9-5-6-17(13,14)7-9/h1-4,9,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXFKTYWGFDGBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2415341.png)

![[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B2415342.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2415348.png)

![(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2415351.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415353.png)

![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2415354.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2415358.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2415362.png)